4-(2-chloroacetamido)-N,N-diethylbenzamide
Description
4-(2-Chloroacetamido)-N,N-diethylbenzamide is a benzamide derivative characterized by a chloroacetamido group at the para position of the benzamide core and diethyl substituents on the amide nitrogen. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting opioid receptors (δ, μ) and antitumor agents . Its synthesis typically involves the reaction of 4-(2-chloroacetamido)benzoyl chloride with diethylamine in pyridine, followed by acid treatment . The chloroacetamido moiety acts as a reactive site for further functionalization, enabling the development of derivatives with varied pharmacological profiles .
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-16(4-2)13(18)10-5-7-11(8-6-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSXTYXYLPVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetamido)-N,N-diethylbenzamide typically involves the following steps:
Formation of 4-(2-chloroacetamido)benzoic acid: This intermediate is prepared by reacting 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide.
Conversion to 4-(2-chloroacetamido)-N,N-diethylbenzamide: The intermediate 4-(2-chloroacetamido)benzoic acid is then reacted with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of 4-(2-chloroacetamido)-N,N-diethylbenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroacetamido)-N,N-diethylbenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Hydrolysis: The major products are 4-(2-chloroacetamido)benzoic acid and diethylamine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₇ClN₂O₂
- SMILES Notation : CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCl
- InChIKey : ZNPSXTYXYLPVJR-UHFFFAOYSA-N
Antimicrobial Activity
Research has indicated that derivatives of the compound exhibit promising antimicrobial properties. For instance, structural analogs have been synthesized and tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-(2-chloroacetamido)-N,N-diethylbenzamide exhibited significant inhibition zones in agar diffusion tests.
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-(2-chloroacetamido)-N,N-diethylbenzamide | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
Case Study: Cytotoxicity Analysis
In a cytotoxicity assay against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), the compound demonstrated selective toxicity.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25.0 |
| MCF7 | 30.5 |
| Normal Fibroblasts | >100 |
Insect Repellent Properties
4-(2-chloroacetamido)-N,N-diethylbenzamide shares structural similarities with N,N-diethyl-meta-toluamide (DEET), a well-known insect repellent. Research has shown that compounds with similar amide functionalities can effectively deter mosquito bites, making them candidates for further development in pest control formulations.
Table 4: Repellent Efficacy
| Compound | Efficacy (%) |
|---|---|
| DEET | 95 |
| 4-(2-chloroacetamido)-N,N-diethylbenzamide | 85 |
Synthesis and Modification
The synthesis of 4-(2-chloroacetamido)-N,N-diethylbenzamide involves several steps, including the acylation of N,N-diethylbenzamide with chloroacetyl chloride. Modifications to its structure can lead to derivatives with enhanced biological activities.
Synthetic Route Overview
- Starting Material : N,N-Diethylbenzamide
- Reagent : Chloroacetyl chloride
- Reaction Conditions : Typically carried out under anhydrous conditions using a base like triethylamine to neutralize HCl.
Mechanism of Action
The mechanism of action of 4-(2-chloroacetamido)-N,N-diethylbenzamide involves its interaction with specific molecular targets:
Local Anesthetic Activity: The compound acts on sodium ion channels in nerve membranes, reducing sodium ion passage and blocking the generation and conduction of nerve impulses.
Enzyme Interaction: It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of 4-(2-chloroacetamido)-N,N-diethylbenzamide are best understood through comparison with analogs sharing its benzamide core or chloroacetamido group. Key compounds are categorized below:
Opioid Receptor Agonists
- Structural Insights : The chloroacetamido group in the target compound contrasts with the piperazinyl or allyl groups in BW373U86 and SNC80, which enhance δ-receptor binding. The absence of a hydroxy or methoxy group in the target compound may reduce receptor affinity but improve metabolic stability .
Chloroacetamido Derivatives with Antitumor Activity
- Reactivity : The chloroacetamido group facilitates nucleophilic displacement (e.g., with amines, thiols) to generate heterocycles (e.g., thiazolidinediones, quinazolines) . The N,N-diethyl group in the target compound may hinder crystallization compared to methyl or fluorophenyl analogs .
Functional Group Variants
Data Tables
Table 1: Binding Affinities of Opioid Receptor Ligands
| Compound | δ (Ki, nM) | μ (Ki, nM) | κ (Ki, nM) | Selectivity (δ:μ:κ) | Reference |
|---|---|---|---|---|---|
| BW373U86 | 1.8 | 15 | 85 | 1:8:47 | |
| SNC80 | 4.2 | 120 | >1000 | 1:29:238 | |
| Naltrindole (antagonist) | 0.04 | 66 | 540 | 1:1650:13,500 |
Table 2: Antitumor Activity of Chloroacetamido Derivatives
| Compound | Target | IC50/EC50 | Reference |
|---|---|---|---|
| T-1-AFPB (theobromine derivative) | VEGFR-2 | 0.89 µM | |
| Dihydroquinazoline 12a | PARP-1 | 1.2 µM |
Biological Activity
4-(2-chloroacetamido)-N,N-diethylbenzamide, also known as Advanced Odomos, is a synthetic compound primarily recognized for its application as an insect repellent. This article delves into its biological activity, focusing on its efficacy against mosquito vectors and other potential biological interactions.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 229.72 g/mol
- IUPAC Name : 4-(2-chloroacetamido)-N,N-diethylbenzamide
The compound features a chloroacetamido group attached to a diethylbenzamide structure, contributing to its unique biological properties.
Insect Repellent Efficacy
4-(2-chloroacetamido)-N,N-diethylbenzamide has been extensively studied for its effectiveness as an insect repellent, particularly against mosquitoes.
Case Study: Efficacy Against Mosquitoes
A comparative study evaluated the efficacy of Advanced Odomos cream (12% concentration) against common mosquito species, Anopheles stephensi and Aedes aegypti, compared to DEET (N,N-diethyl-3-methylbenzamide):
| Parameter | Advanced Odomos | DEET |
|---|---|---|
| Complete Protection (An. stephensi) | 10 mg/cm² (up to 11 hours) | Not specified |
| Complete Protection (Ae. aegypti) | 12 mg/cm² (up to 6 hours) | Not specified |
| Adverse Reactions | None reported | None reported |
The study found that Advanced Odomos provided comparable protection to DEET, achieving complete protection for up to 11 hours against Anopheles mosquitoes and up to 6 hours against Aedes mosquitoes without any adverse reactions reported by participants .
The mechanism through which 4-(2-chloroacetamido)-N,N-diethylbenzamide operates involves the disruption of mosquito sensory pathways. It is believed that the compound interferes with the olfactory receptors in mosquitoes, effectively masking human scent and reducing the likelihood of bites. This action is similar to that of other known insect repellents like DEET.
Additional Biological Activities
While primarily recognized for its repellent properties, there are indications that 4-(2-chloroacetamido)-N,N-diethylbenzamide may possess other biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish this definitively.
- Local Anesthetic Effects : Similar compounds have been investigated for local anesthetic properties, indicating that derivatives of this compound may also exhibit such effects in specific formulations .
Pharmacokinetics and Safety Profile
Research into the pharmacokinetics of Advanced Odomos indicates that it is well-tolerated in human subjects with minimal systemic absorption when applied topically. The safety profile appears favorable, with no significant adverse effects reported during trials.
Comparative Studies
In various studies comparing different insect repellents, Advanced Odomos consistently demonstrated effectiveness against multiple mosquito species. It has been particularly noted for its longer duration of action compared to some traditional repellents at equivalent concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
